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Compound of Interest

Compound Name: 2-Methoxybutyl Acetate

Cat. No.: B1591156

This technical guide provides an in-depth analysis of the spectral data for 2-Methoxybutyl
Acetate (CAS No. 13532-18-8), a key solvent and intermediate in various chemical
applications. This document is intended for researchers, scientists, and drug development
professionals who require a thorough understanding of the structural and spectroscopic
properties of this molecule. We will delve into the interpretation of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the
foundational principles and the practical insights necessary for confident compound
identification and quality control.

Molecular Structure and Spectroscopic Overview

2-Methoxybutyl Acetate, with the molecular formula C7H1403, possesses a unique
combination of ether and ester functionalities. This structure gives rise to a distinct
spectroscopic fingerprint, which we will explore in detail. Understanding these spectral
characteristics is paramount for confirming the identity and purity of the compound in a
laboratory or industrial setting.

Figure 1: Chemical structure of 2-Methoxybutyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Methoxybutyl Acetate, both 'H and 3C NMR provide unambiguous evidence
for its structure.
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'H NMR Spectroscopy

The *H NMR spectrum of 2-Methoxybutyl Acetate is characterized by distinct signals
corresponding to the different proton environments in the molecule.

Table 1: *H NMR Data for 2-Methoxybutyl Acetate (500 MHz, CDCIs)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
3.99 t 2H -OCHz-
3.43 m 1H -CH(OCH?3)-
3.32 S 3H -OCHs
2.04 s 3H -C(O)CHs
1.60 m 2H -CH2-CHa-
0.92 t 3H -CH2CHs

Interpretation:

The singlet at 2.04 ppm integrating to 3H is characteristic of the acetyl methyl protons.
e The singlet at 3.32 ppm integrating to 3H corresponds to the methoxy protons.

e The multiplet at 3.43 ppm is assigned to the proton on the carbon bearing the methoxy
group.

e The triplet at 3.99 ppm corresponds to the two protons on the carbon adjacent to the acetate
oxygen.

e The multiplet at 1.60 ppm is attributed to the methylene protons of the butyl chain.

e The triplet at 0.92 ppm is characteristic of the terminal methyl group of the butyl chain.

3C NMR Spectroscopy
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The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: 13C NMR Data for 2-Methoxybutyl Acetate (125 MHz, CDCls)

Chemical Shift (ppm) Assignment
171.1 C=0

77.8 -CH(OCHs)-
64.1 -OCHz-

56.9 -OCHs

25.4 -CH2-CHa-
21.0 -C(O)CHs
11.2 -CH2CHs

Interpretation:

The signal at 171.1 ppm is characteristic of the carbonyl carbon of the ester group.
e The signal at 77.8 ppm corresponds to the carbon atom bonded to the methoxy group.

e The signal at 64.1 ppm is assigned to the carbon atom of the methylene group attached to
the acetate oxygen.

e The signal at 56.9 ppm is due to the carbon of the methoxy group.

e The remaining signals at 25.4 ppm, 21.0 ppm, and 11.2 ppm are assigned to the other
aliphatic carbons in the molecule.

Experimental Protocol for NMR Data Acquisition:

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Methoxybutyl Acetate in 0.5-
0.7 mL of deuterated chloroform (CDCIs).

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
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e IH NMR Parameters:

o Number of scans: 16

[¢]

Relaxation delay: 1.0 s

Pulse width: 90°

[¢]

[e]

Acquisition time: 4.0 s

o

Spectral width: 16 ppm

e 13C NMR Parameters:

o Number of scans: 1024

[e]

Relaxation delay: 2.0 s

Pulse width: 30°

o

[¢]

Acquisition time: 1.0 s

[¢]

Spectral width: 240 ppm

» Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and
phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak
(CDCls: dH = 7.26 ppm, dC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Methoxybutyl Acetate shows characteristic absorption bands for the ester and
ether groups.

Table 3: Key IR Absorption Bands for 2-Methoxybutyl Acetate
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Wavenumber (cm~?) Intensity Assignment
2960-2850 Strong C-H stretching (aliphatic)
1740 Strong C=0 stretching (ester)
1240 Strong C-O stretching (ester)
1120 Strong C-O-C stretching (ether)

Interpretation:

e The strong, sharp absorption band at 1740 cm~* is a definitive indication of the carbonyl
(C=0) stretch of the ester functional group.

e The strong band at 1240 cm~* corresponds to the C-O stretching vibration of the ester group.

e The presence of a strong band at 1120 cm~1 is characteristic of the C-O-C stretching of the
ether linkage.

e The bands in the 2960-2850 cm~! region are due to the C-H stretching vibrations of the
aliphatic parts of the molecule.

IR Spectroscopy Workflow

Sample Preparation »| ATR Crystal »| |[R Spectrometer » Data Acquisition »| Spectrum Analysis

Click to download full resolution via product page

Figure 2: General workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.
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Table 4: Key Mass Spectral Data for 2-Methoxybutyl Acetate

m/z Relative Intensity (%) Assignment

146 5 [M]* (Molecular lon)

115 20 [M - OCHs]*

87 100 [CH3C(O)OCH2CH(OCHS3)]*
73 40 [CH(OCHs)CH2CHs]*

43 95 [CHsCOJ*

Interpretation:

o The molecular ion peak [M]* is observed at m/z 146, confirming the molecular weight of 2-
Methoxybutyl Acetate.

e The peak at m/z 115 results from the loss of a methoxy radical (-OCHs).
e The base peak at m/z 87 is a result of a characteristic fragmentation of the ester.
e The peak at m/z 73 corresponds to the fragmentation of the butyl chain.

e The prominent peak at m/z 43 is due to the formation of the acetyl cation ([CH3zCO]*).

2-Methoxybutyl Acetate (m/z 146)

-OCHs ragmentation Fragmentation

Loss of -OCHs (m/z 115) Base Peak (m/z 87) Acetyl Cation (m/z 43)
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 2-
Methoxybutyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1591156#spectral-data-for-2-methoxybutyl-acetate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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